- Production method of norbornene derivatives by Diels-Alder reaction, China, , ,
Cas no 95-11-4 (Bicyclo2.2.1hept-2-ene-5-carbonitrile)
95-11-4 structure
Product Name:Bicyclo2.2.1hept-2-ene-5-carbonitrile
CAS No:95-11-4
MF:C8H9N
MW:119.163761854172
MDL:MFCD00167563
CID:34776
PubChem ID:7218
Update Time:2025-08-04
Bicyclo2.2.1hept-2-ene-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
- Bicyclo[2.2.1]-5-heptene-2-carbonitrile
- 5-Norbornene-2-carbonitrile
- 5-Norbornene-2-carbonitrile (mixture of isomers)
- BERYLLIUM COPPER ALLOY
- 2-Cyano-5-nor
- 2-Cyano-5-norbornene
- 2-Cyanonorborn-5-ene
- 5-cyano-2-norbornene
- 5-Norbornene-2-carbonitrile, Mixture of isoMers
- Norborn-5-ene-2-carbonitrile
- norbornene-2-carbonitrile
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (mixture of isomers)
- 5-Cyanobicyclo[2.2.1]hept-2-ene (mixture of isomers)
- 5-Cyano-2-norbornene (mixture of isomers)
- 5-Norbornene-2-carbonitrile, endo-
- 5-Cyanobicyclo[2.2.1]hept-2-ene
- endo-2-Cyanobicyclo(2-2-1)hept-5-ene
- Bicyclo(2.2.1)hept-5-ene-2-carbonitrile
- BMAXQTDMWYDIJX-UHFFFAOYSA-N
- Bicyclo(2.2.1)hept-5-ene-2-carbonitrile, endo-
- 5-norbornene-2-nitrile
- 5-Norbornene-2-carbonitrile (6CI, 7CI, 8CI)
- 2-Cyanobicyclo[2.2.1]hept-5-ene
- 5-Cyanonorbornene
- Bicyclo[2.2.1]-5-hepten-2-carbonitrile
- Norbornenecarbonitrile
- 5-Norbornene-2-carbonitrile,mixture of isomers
- NSC 147246
- BRN 2042173
- J-517889
- J-802153
- SCHEMBL200610
- DB-003040
- BRN 3195856
- ALBB-025899
- CS-W013582
- AS-19020
- NSC147246
- 30811-49-5
- AC-4856
- 95-11-4
- MFCD00167563
- 3-09-00-00300 (Beilstein Handbook Reference)
- AI3-05928
- WLN: L55 A CUTJ FCN
- NSC-147246
- 2888-90-6
- N0897
- D70663
- AKOS015840943
- endo-5-cyanobicyclo[2.2.1]hept-2-ene
- NS00041032
- EN300-296047
- EINECS 202-391-5
- NSC 46416
- DTXSID20870949
- Bicyclo2.2.1hept-2-ene-5-carbonitrile
-
- MDL: MFCD00167563
- Inchi: 1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
- InChI Key: BMAXQTDMWYDIJX-UHFFFAOYSA-N
- SMILES: N#CC1C2CC(C=C2)C1
- BRN: 3195856
Computed Properties
- Exact Mass: 119.07300
- Monoisotopic Mass: 119.073499
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Colorless Transparent Liquid
- Density: 0.999 g/mL at 25 °C(lit.)
- Melting Point: 10°C(lit.)
- Boiling Point: 82-86 °C/10 mmHg(lit.)
- Flash Point: Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
- Refractive Index: n20/D 1.488(lit.)
- PSA: 23.79000
- LogP: 1.72218
- Solubility: Not determined
- Vapor Pressure: 0.3±0.4 mmHg at 25°C
Bicyclo2.2.1hept-2-ene-5-carbonitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H312,H315,H319,H332,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26-S36/37/39-S36/37
- RTECS:RB7930000
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Storage Condition:Keep away from high temperatures, sparks and flames. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
Bicyclo2.2.1hept-2-ene-5-carbonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Bicyclo2.2.1hept-2-ene-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 208682-5g |
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
95-11-4 | 95% | 5g |
£61.00 | 2022-03-01 | |
| Chemenu | CM303107-100g |
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile |
95-11-4 | 97% | 100g |
$283 | 2021-06-15 | |
| TRC | B626420-50mg |
Bicyclo[2.2.1]hept-2-ene-5-carbonitrile |
95-11-4 | 50mg |
45.00 | 2021-08-16 | ||
| TRC | B626420-100mg |
Bicyclo[2.2.1]hept-2-ene-5-carbonitrile |
95-11-4 | 100mg |
60.00 | 2021-08-16 | ||
| TRC | B626420-500mg |
Bicyclo[2.2.1]hept-2-ene-5-carbonitrile |
95-11-4 | 500mg |
$ 64.00 | 2023-04-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015371-10g |
Bicyclo2.2.1hept-2-ene-5-carbonitrile |
95-11-4 | 98% | 10g |
¥98 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015371-50g |
Bicyclo2.2.1hept-2-ene-5-carbonitrile |
95-11-4 | 98% | 50g |
¥324 | 2024-07-19 | |
| TRC | B626420-1g |
Bicyclo[2.2.1]hept-2-ene-5-carbonitrile |
95-11-4 | 1g |
$ 60.00 | 2022-06-07 | ||
| TRC | B626420-5g |
Bicyclo[2.2.1]hept-2-ene-5-carbonitrile |
95-11-4 | 5g |
$ 104.00 | 2023-04-18 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N814813-10g |
5-Norbornene-2-carbonitrile, mixture of isomers |
95-11-4 | 98% | 10g |
¥109.00 | 2022-09-01 |
Bicyclo2.2.1hept-2-ene-5-carbonitrile Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Bis[μ-[1,1′-methylenebis[1,1-diphenylphosphine-κP]]]bis(nitrato-κO,κO′)dicopper ; 5 °C
Reference
Production Method 2
Production Method 3
Reaction Conditions
1.1 Catalysts: N-Nitrosodiphenylamine
Reference
- Preparation of cyanonorbornene, Japan, , ,
Production Method 4
Reaction Conditions
1.1 Solvents: Methanol ; 45 min, 40 °C; 1 h, 40 - 50 °C
Reference
- Process for preparation of 5-acetylnorbornene by reaction of cyclopentadiene with acrylonitrile and treatment of the resulting 5-cyanonorbornene with methylmagnesium bromide., World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Zinc chloride ; 6 h, 85 °C
Reference
- Synthesis of cyclic nitriles coordinated by d-elements, Izvestiya Vysshikh Uchebnykh Zavedenii, 2009, 52(2), 47-48
Production Method 6
Reaction Conditions
1.1 20 - 30 °C
Reference
- Synthesis of monocycloalkyl-, functionally substituted bicycloalkylacrylate monomers and oligomers, Neft Kimyasi va Neft E'mali Proseslari, 2014, 15(2), 120-131
Production Method 7
Reaction Conditions
1.1 3.25 h, 6.9 bar, rt → 180 °C; 2 h, 0.759 bar, 180 °C
Reference
- Photosensitive compositions, optical waveguides, optical wirings, optical/electrical hybrid substrates, electronic devices, and manufacture of optical waveguides, Japan, , ,
Production Method 8
Reaction Conditions
1.1 -
1.2 Reagents: N-Nitrosodiphenylamine
1.2 Reagents: N-Nitrosodiphenylamine
Reference
- Preparation of cyanonorbornene by cycloaddition reaction and removal method of adhesion polymer byproducts, Japan, , ,
Production Method 9
Reaction Conditions
1.1 55 s, 0.2 MPa, 25 °C
Reference
- Method for continuously preparing cyanonorbornene by using microchannel reactor, China, , ,
Production Method 10
Reaction Conditions
1.1 -
1.2 Catalysts: 4-Methoxyphenol Solvents: Methanol
1.2 Catalysts: 4-Methoxyphenol Solvents: Methanol
Reference
- Method for preparation of cyclopentadiene-vinyl compound adducts by continuous Diels-Alder reaction, Japan, , ,
Production Method 11
Reaction Conditions
Reference
- A new synthetic route to α-alkylacrylic esters and α-alkylacrylonitriles, Journal of Polymer Science, 1979, 17(11), 3499-508
Production Method 12
Reaction Conditions
1.1 Reagents: Acetohydroxamic acid Catalysts: Bismuth triflate Solvents: Acetonitrile ; 15 h, reflux
Reference
- Acetohydroxamic acid. A new reagent for efficient synthesis of nitriles directly from aldehydes using Bi(OTf)3 as the catalyst, Tetrahedron Letters, 2012, 53(27), 3421-3424
Production Method 13
Reaction Conditions
Reference
- Synthesis of bicyclo[2.2.1]heptene and bicyclo[2.2.2]octene derivatives and their epoxy derivatives, Vestsi Akademii Navuk BSSR, 1980, (4),
Production Method 14
Reaction Conditions
1.1 Reagents: Dicyclopentadiene ; rt → 240 °C; 6 h, 40 - 42 °C
Reference
- Method for producing dicyano-norbornane compounds, Korea, , ,
Production Method 15
Reaction Conditions
1.1 273 K; 12 h, 293 K; 293 K → 195 K
1.2 Solvents: Acetonitrile , Dichloromethane ; 195 K; 5 min, 273 K
1.2 Solvents: Acetonitrile , Dichloromethane ; 195 K; 5 min, 273 K
Reference
- Entrapment of cyclopentadiene in zeolite NaY and its application for solvent-free Diels-Alder reactions in the nanosized confined environment, Tetrahedron Letters, 2004, 45(25), 4943-4946
Production Method 16
Reaction Conditions
1.1 180 °C
1.2 overnight, rt
1.2 overnight, rt
Reference
- Synthesis of Norbornenyl Telechelic Polyphosphazenes and Ring-Opening Metathesis Polymerization Reactions, Macromolecules, 2001, 34(9), 2757-2765
Production Method 17
Reaction Conditions
1.1 Reagents: Ammonium thiocyanate , Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ; 10 h, rt
Reference
- Thiocyanate radical mediated dehydration of aldoximes with visible light and air, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704
Production Method 18
Reaction Conditions
1.1 Catalysts: Iron, [2-(dicyclohexylphosphino-κP)phenolato-κO][(1,2,3,4,5-η)-1,2,3,4,5-pentame… Solvents: Toluene ; 1 h, 25 °C
Reference
- Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N-O Redox-Cleavage Method, Journal of Organic Chemistry, 2022, 87(16), 10848-10857
Production Method 19
Production Method 20
Reaction Conditions
1.1 Reagents: Alumina , Hydroxyamine hydrochloride , Potassium fluoride
1.2 Reagents: Carbon disulfide Solvents: Acetonitrile
1.2 Reagents: Carbon disulfide Solvents: Acetonitrile
Reference
- Microwave activation in organic synthesis: an efficient one-pot synthesis of nitriles from aldehydes, Chemistry & Industry (London, 1991, (5),
Bicyclo2.2.1hept-2-ene-5-carbonitrile Raw materials
- 5-Norbornene-2-carboxaldehyde
- bicyclo2.2.1hept-5-ene-2-carboxamide
- Bicyclo[2.2.1]heptane-2-carbonitrile
- tert-Butylcatechol
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde,oxime
Bicyclo2.2.1hept-2-ene-5-carbonitrile Preparation Products
Bicyclo2.2.1hept-2-ene-5-carbonitrile Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:95-11-4)2-氰基-5-降冰片烯
Order Number:LE2474155;LE8609
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:40
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:95-11-4)Bicyclo2.2.1hept-2-ene-5-carbonitrile
Order Number:A1207549
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 03:47
Price ($):157.0/553.0
Email:sales@amadischem.com
Bicyclo2.2.1hept-2-ene-5-carbonitrile Related Literature
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Nitriles
- Solvents and Organic Chemicals Organic Compounds Organic nitrogen compounds Organonitrogen compounds Organic cyanides Nitriles
- Solvents and Organic Chemicals Organic Compounds cyanides/Cyanides
95-11-4 (Bicyclo2.2.1hept-2-ene-5-carbonitrile) Related Products
- 2890-96-2(exo-Bicyclo2.2.1hept-5-ene-2-carbonitrile)
- 91245-74-8(Bicyclo[2.2.1]hept-5-ene-2-carbonitrile,2-(1-methylethyl)-)
- 24159-70-4(Bicyclo[2.2.1]hept-5-ene-2-propanenitrile, 2-cyano-)
- 51252-31-4(Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile)
- 6343-16-4(Bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile,(1R,2R,3R,4S)-rel-)
- 28144-18-5(Bicyclo[2.2.1]hept-5-ene-2-carbonitrile,2-(2-propen-1-yl)-, (1R,2R,4R)-rel-)
- 38447-89-1( )
- 2888-90-6(endo-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile)
- 51789-53-8(Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, 2-(1-methylethyl)-, endo- (9CI))
- 51789-55-0(Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, 2-(1-methylethyl)-, exo- (9CI))
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-11-4)2-氰基-5-降冰片烯
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Amadis Chemical Company Limited
(CAS:95-11-4)Bicyclo2.2.1hept-2-ene-5-carbonitrile
Purity:99%/99%
Quantity:100g/500g
Price ($):157.0/553.0